Pasireotide (L-aspartate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SOM230 L-aspartate, also known as Pasireotide L-aspartate, is a synthetic cyclohexapeptide somatostatin analogue. It is designed to mimic the natural hormone somatostatin, which regulates the endocrine system and inhibits the release of several secondary hormones. SOM230 L-aspartate has a high binding affinity for somatostatin receptor subtypes sst1, sst2, sst3, and sst5, making it a potent inhibitor of growth hormone, insulin-like growth factor-I, and adrenocorticotropic hormone secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SOM230 L-aspartate involves the incorporation of structural elements of somatostatin into a stable cyclohexapeptide template. This process includes the use of modified unnatural amino acids to enhance the stability and binding affinity of the compound. The synthetic route typically involves solid-phase peptide synthesis, followed by cyclization and purification steps .
Industrial Production Methods
Industrial production of SOM230 L-aspartate follows a similar synthetic route but on a larger scale. The process involves automated peptide synthesizers for the solid-phase synthesis, large-scale cyclization reactors, and high-performance liquid chromatography for purification. The final product is then formulated into a long-acting release form for clinical use .
Chemical Reactions Analysis
Types of Reactions
SOM230 L-aspartate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue within the peptide chain.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the amino acid residues, particularly at the side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol under controlled conditions.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of SOM230 L-aspartate, as well as substituted derivatives with modified side chains .
Scientific Research Applications
SOM230 L-aspartate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in regulating hormone secretion and its effects on various biological pathways.
Medicine: Used in the treatment of conditions such as acromegaly, Cushing’s disease, and neuroendocrine tumors due to its potent inhibitory effects on hormone secretion.
Industry: Employed in the development of long-acting release formulations for therapeutic peptides .
Mechanism of Action
SOM230 L-aspartate exerts its effects by binding to somatostatin receptor subtypes sst1, sst2, sst3, and sst5. This binding inhibits the release of growth hormone, insulin-like growth factor-I, and adrenocorticotropic hormone. The compound also induces apoptosis and inhibits angiogenesis, contributing to its antitumor activity. The molecular targets include the somatostatin receptors, and the pathways involved are related to hormone secretion and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Octreotide: Another somatostatin analogue with a high affinity for sst2.
Lanreotide: A somatostatin analogue used for similar therapeutic purposes.
Vapreotide: A somatostatin analogue with a broader receptor binding profile
Uniqueness
SOM230 L-aspartate is unique due to its high binding affinity for multiple somatostatin receptor subtypes, particularly sst1 and sst5. This broad receptor binding profile enhances its therapeutic potential and makes it more effective in inhibiting hormone secretion compared to other somatostatin analogues .
Properties
IUPAC Name |
(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H66N10O9.C4H7NO4/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;5-2(4(8)9)1-3(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2H,1,5H2,(H,6,7)(H,8,9)/t43-,46+,47+,48-,49+,50+,51+;2-/m10/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMKXFJQWURETI-XZRPHVMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(C(C(=O)O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C([C@@H](C(=O)O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H73N11O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1180.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.